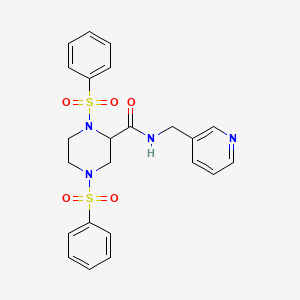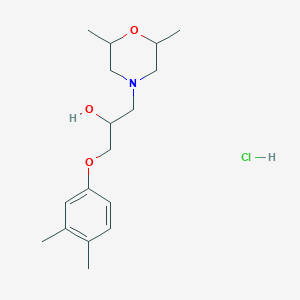![molecular formula C15H15ClO3 B5200682 1-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5200682.png)
1-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzene, also known as Bisoprolol, is a widely used beta-blocker drug that is used to treat various cardiovascular conditions. Bisoprolol is a selective beta-1 receptor antagonist that works by reducing the heart rate and blood pressure.
Mechanism of Action
1-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzene selectively blocks beta-1 receptors, which are primarily located in the heart. By blocking these receptors, 1-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzene reduces the heart rate and the force of contraction, resulting in a decrease in blood pressure. This mechanism of action also reduces the oxygen demand of the heart, making it an effective treatment for angina.
Biochemical and Physiological Effects:
1-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzene has been shown to have various biochemical and physiological effects, including a reduction in sympathetic nervous system activity, increased parasympathetic nervous system activity, and improved endothelial function. Additionally, 1-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzene has been shown to improve left ventricular function and reduce the risk of cardiovascular events.
Advantages and Limitations for Lab Experiments
1-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzene has several advantages in lab experiments, including its well-established pharmacology and safety profile. Additionally, 1-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzene has a long half-life, which allows for once-daily dosing and steady-state plasma concentrations. However, 1-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzene also has some limitations, including its selectivity for beta-1 receptors, which may limit its effectiveness in certain conditions, and its potential for adverse effects such as bradycardia and hypotension.
Future Directions
Future research on 1-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzene could focus on its potential benefits in other conditions such as migraine, anxiety, and tremors. Additionally, research could explore the use of 1-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzene in combination with other drugs to improve its effectiveness in certain conditions. Further studies could also investigate the pharmacokinetics and pharmacodynamics of 1-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzene in different patient populations, such as pediatric and elderly patients. Finally, research could focus on the development of new beta-blockers with improved selectivity and efficacy.
Synthesis Methods
1-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzene can be synthesized through a multistep process that involves the reaction of 2-(2-methoxyphenoxy)ethanol with 1-chloro-2-nitrobenzene, followed by reduction of the nitro group to an amine group using sodium borohydride. The amine group is then reacted with chloroacetyl chloride to form the final product, 1-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzene.
Scientific Research Applications
1-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzene has been extensively studied for its therapeutic effects in various cardiovascular conditions, including hypertension, heart failure, and angina. Additionally, 1-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzene has been shown to have potential benefits in other conditions such as migraine, anxiety, and tremors. Research has also focused on the pharmacokinetics and pharmacodynamics of 1-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzene, including its absorption, distribution, metabolism, and excretion.
properties
IUPAC Name |
1-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO3/c1-17-14-8-4-5-9-15(14)19-11-10-18-13-7-3-2-6-12(13)16/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZABPMNRTKUAQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoate](/img/structure/B5200607.png)
![3-[2-(cyclopentylamino)-2-oxoethyl]-N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5200613.png)
![N-methyl-4-nitro-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B5200621.png)
![1-(3-methylphenyl)-3-[(3-nitrophenyl)sulfonyl]-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B5200627.png)
![2-[(3-cyclohexen-1-ylmethyl)(methyl)amino]-1-phenylethanol](/img/structure/B5200633.png)
![N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B5200643.png)

![N-(3-chlorophenyl)-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea](/img/structure/B5200661.png)
![N-(2-cyanophenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5200669.png)

![11-(3-methylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5200688.png)

![N~2~-(4-fluorophenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5200695.png)